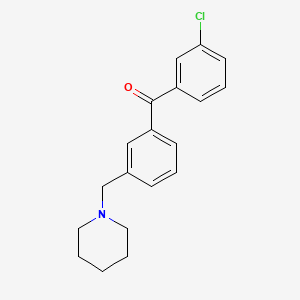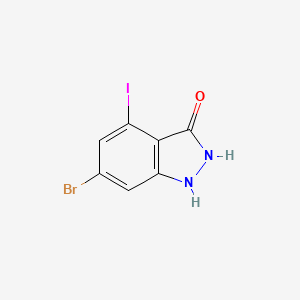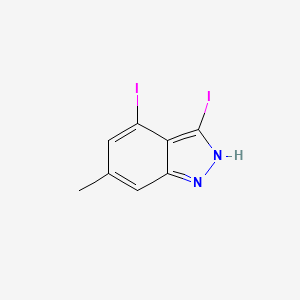
Ethyl malathion
Descripción general
Descripción
Ethyl Malathion, also known as Malathion, is a parasympathomimetic organophosphate compound that is used as an insecticide . It is an irreversible cholinesterase inhibitor and has low human toxicity . It is a deep-brown to yellow liquid with a garlic-like odor .
Synthesis Analysis
The synthesis of Malathion involves the reaction of the aqueous solution of O,O-dimethyldithiophosphoric acid with the solution of diethyl maleate . The recovery of the method was determined by dissolving 0.5 mL from sample solution (2) in three 10 mL volumetric flasks .Molecular Structure Analysis
Malathion has a molecular formula of C10H19O6PS2 and a molecular weight of 330.358 . The IUPAC Standard InChI is InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
Malathion has a molecular weight of 330.358 . It is a deep-brown to yellow liquid with a garlic-like odor . It has a boiling point of 140°F and a freezing point of 37°F . It is soluble in water at 0.02% .Aplicaciones Científicas De Investigación
Environmental Management and Bioremediation
Ethyl malathion, a component of the pesticide malathion, has been evaluated for its interactions with environmental systems, especially in water treatment and soil remediation. One study investigated the impact of malathion on the activity, performance, and microbial ecology of activated sludge bioreactors. The research found that malathion did not significantly alter respiration rates, oxygen consumption-to-CO2 production ratios, or the shape of oxygen consumption curves. Moreover, it was observed that malathion concentrations up to a certain level did not negatively impact the chemical oxygen demand (COD) and ammonia removal in wastewater treatment processes. However, continuous addition of higher malathion concentrations was linked to negative effects on COD and nitrogen removal, highlighting the robustness and resilience of activated sludge microbial communities to malathion exposure (Rauglas et al., 2016).
Pesticide Degradation and Environmental Safety
Another area of research involves the degradation of malathion in environmental settings. A study explored the fate of malathion and a phosphonic acid in activated sludge, focusing on their sorption, biodegradation, and the impact on microbial community diversity. It was found that sorption of these compounds to activated sludge was negligible, and their degradation involved complex interactions with microbial communities and abiotic mechanisms. The research highlighted the importance of understanding the biodegradation pathways and microbial community dynamics in improving the safety and efficiency of using malathion in agricultural and pest control applications (Janeczko et al., 2014).
Pesticide Detection and Monitoring
Additionally, the development of methods for detecting and monitoring malathion residues in the environment and agricultural products has been a focus. One study created a highly efficient and selective pre-treatment method based on molecularly imprinted polymers (MIPs) for analyzing malathion residues. The research aimed to provide an accurate and selective method for tracing malathion at low levels in various environmental samples, demonstrating the potential for effective monitoring and ensuring food safety (Zuo et al., 2015).
Understanding Environmental Degradation
Furthermore, the degradation of malathion by indigenous bacterial consortia has been studied to explore eco-friendly solutions for cleaning pesticide residues. Identifying bacteria capable of degrading malathion into non-toxic compounds can offer effective and environmentally sustainable methods for mitigating the impact of pesticide usage in agriculture (Isworo & Oetari, 2021).
Mecanismo De Acción
Safety and Hazards
Malathion is toxic if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life . Depending on the level of exposure, several signs and symptoms of toxicity including numbness, tingling sensation, headache, dizziness, difficulty breathing, weakness, irritation of skin, exacerbation of asthma, abdominal cramps, and death have been reported .
Direcciones Futuras
The U.S. Environmental Protection Agency (EPA) released an updated draft human health risk assessment (HH DRA) for the pesticide Malathion . The updated HH DRA finds no human health risks of concern for Malathion when used in accordance with label instructions . The Agency is still assessing the risks, benefits, and alternatives of Malathion through the ongoing registration review process .
Propiedades
IUPAC Name |
diethyl 2-diethoxyphosphinothioylsulfanylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O6PS2/c1-5-15-11(13)9-10(12(14)16-6-2)21-19(20,17-7-3)18-8-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZOKIDUUNRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196701 | |
| Record name | 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl malathion | |
CAS RN |
3700-86-5 | |
| Record name | 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3700-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malathion ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl malathion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614407.png)



![Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1614412.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614413.png)






